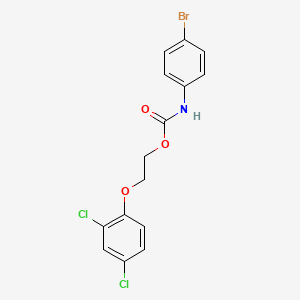
2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate
説明
2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate is a chemical compound with the molecular formula C15H12BrCl2NO3 and a molecular weight of 405.078 g/mol . This compound is known for its unique structure, which includes a dichlorophenoxy group and a bromophenyl carbamate group. It is used in various scientific research applications due to its distinct chemical properties.
特性
分子式 |
C15H12BrCl2NO3 |
|---|---|
分子量 |
405.1 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C15H12BrCl2NO3/c16-10-1-4-12(5-2-10)19-15(20)22-8-7-21-14-6-3-11(17)9-13(14)18/h1-6,9H,7-8H2,(H,19,20) |
InChIキー |
PTJDPDXOINDTAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Cl)Br |
製品の起源 |
United States |
準備方法
The synthesis of 2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate involves several steps. One common synthetic route includes the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 4-bromophenyl isocyanate to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbamate group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
類似化合物との比較
2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate can be compared with other similar compounds, such as:
2-(2,4-dichlorophenoxy)ethyl N-(o-tolyl)carbamate: This compound has a similar structure but with a tolyl group instead of a bromophenyl group.
Ethyl N-(4-bromophenyl)carbamate: This compound lacks the dichlorophenoxy group and has an ethyl group instead.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


